N-(2,2-dimethylpropyl)-4-fluoroaniline
Description
N-(2,2-dimethylpropyl)-4-fluoroaniline is a fluorinated aniline derivative featuring a bulky neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom of a para-fluorinated aniline core. The molecular formula is C₁₀H₁₄FN, with a calculated molecular weight of 167.23 g/mol. The neopentyl substituent imparts significant steric hindrance, influencing both physicochemical properties and reactivity.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQHKZCAHIBLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:
4-Fluoroaniline+2,2-Dimethylpropyl Halide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2,2-dimethylpropyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Steric Hindrance
- This property is advantageous in drug design to slow metabolic degradation .
- sec-Butyl Phenoxy (Compound in ): The phenoxy-propyl chain introduces flexibility but retains moderate steric bulk, balancing solubility and reactivity .
Electronic Effects
- Fluorine vs. Chlorine/Iodine: Fluorine’s strong electron-withdrawing nature enhances the aromatic ring’s electrophilicity, whereas iodine () offers polarizability for cross-coupling reactions . Chlorine in provides intermediate electronegativity, useful in tuning electronic profiles .
- Difluoromethoxy Group (): This substituent combines electron withdrawal with metabolic stability, a common strategy in medicinal chemistry to improve bioavailability .
Lipophilicity and Solubility
- Bis-Fluoro and Methyl (): Dual fluorination and methyl substitution increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Neopentyl vs. Phenoxy Chains: The neopentyl group in the target compound enhances hydrophobicity compared to ether-containing analogs (), which may exhibit better solubility in polar solvents .
Pharmaceutical Relevance
- Fluorinated anilines like the target compound are often explored as intermediates in kinase inhibitors or GPCR modulators due to fluorine’s ability to enhance binding affinity and metabolic resistance .
- The iodine-substituted analog () could serve as a precursor for radiopharmaceuticals or Suzuki-Miyaura coupling reactions .
Agrochemical Potential
- Bulky substituents (e.g., neopentyl) in pesticides improve environmental persistence, while difluoromethoxy groups () may enhance insecticidal activity through increased stability .
Biological Activity
N-(2,2-dimethylpropyl)-4-fluoroaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C12H18FN
- Molecular Weight : 195.28 g/mol
- Structural Features :
- A fluoro group at the para position of the aniline ring.
- A bulky 2,2-dimethylpropyl group attached to the nitrogen atom.
These structural characteristics significantly influence the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential in several areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent. The mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity. The compound's interaction with specific molecular targets could lead to apoptosis in cancer cells. Studies have shown that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may bind to specific receptors or proteins, modulating their activity and influencing cellular signaling pathways.
Research Findings and Case Studies
Several studies have documented the biological activities of this compound and related compounds:
Data Table: Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Fluorine at para position | Distinct antimicrobial and anticancer potential |
| N-(2,2-dimethylpropyl)-3-chloroaniline | Chlorine instead of fluorine | Different biological activity profile |
| N-(2,2-dimethylpropyl)-3-methylaniline | No halogen substitution | Baseline for comparison |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
